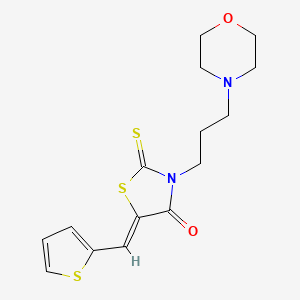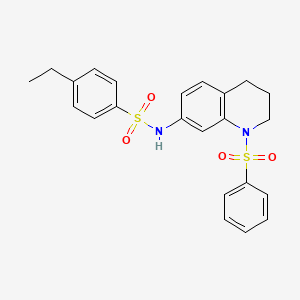
4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as TQS, is a synthetic compound that has been widely used in scientific research. TQS is a potent and selective inhibitor of the protein kinase CK2, which plays important roles in cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding The study of the molecular structure of related compounds, such as gliquidone, reveals intricate details about their intramolecular and intermolecular hydrogen bonding interactions. These studies contribute to the understanding of the compound's crystal structure and stability, which is crucial for designing drugs with desirable physicochemical properties (Gelbrich, Haddow, & Griesser, 2011).
Synthesis of Derivatives Research into the synthesis of tetrahydroquinoline derivatives highlights the versatility of sulfonamide compounds in forming structurally diverse molecules. Such synthetic routes expand the chemical space for developing new materials and bioactive molecules with potential applications in various fields, including pharmaceuticals (Croce et al., 2006).
Pro-apoptotic Effects in Cancer Cells The synthesis of new sulfonamide derivatives and their evaluation for pro-apoptotic effects in cancer cells highlight the therapeutic potential of these compounds. By activating signaling pathways such as p38/ERK phosphorylation, sulfonamide derivatives can induce apoptosis in cancer cells, suggesting a promising avenue for cancer therapy research (Cumaoğlu et al., 2015).
pH-Responsive MRI Contrast Agents The development of Mn2+ complexes containing sulfonamide groups for pH-responsive relaxivity in MRI contrast agents exemplifies the application of sulfonamide derivatives in biomedical imaging. Such agents can significantly enhance the diagnostic capabilities of MRI by providing pH-sensitive contrast, useful in identifying and characterizing various pathological conditions (Uzal-Varela et al., 2020).
Antimicrobial Activity Research on the synthesis and antimicrobial activity of sulfonamide compounds, including their ability to combat various bacterial and fungal pathogens, underscores the potential of these derivatives in developing new antimicrobial agents. Such studies are crucial in the fight against resistant microbial strains, contributing to the discovery of novel therapeutics (Sarvaiya, Gulati, & Patel, 2019).
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-2-18-10-14-21(15-11-18)30(26,27)24-20-13-12-19-7-6-16-25(23(19)17-20)31(28,29)22-8-4-3-5-9-22/h3-5,8-15,17,24H,2,6-7,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJORZKWAZLZOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2691258.png)

![N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691260.png)
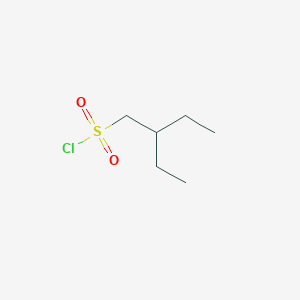
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one](/img/structure/B2691264.png)
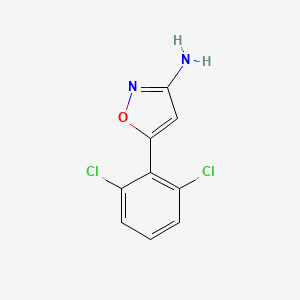
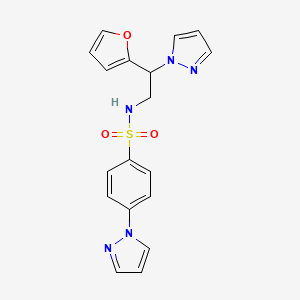
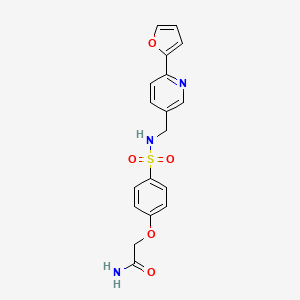
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2691271.png)
![2-[(4-Azidopiperidin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2691274.png)
![N-(5-{(Z)-2-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2691276.png)
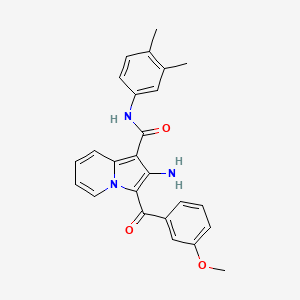
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2691280.png)
